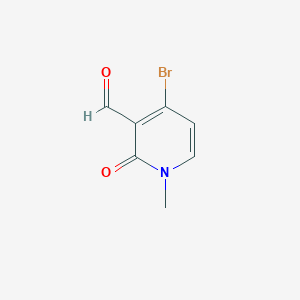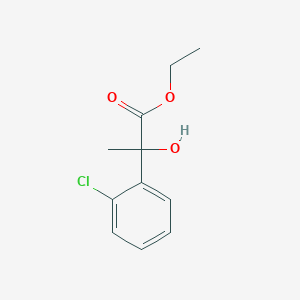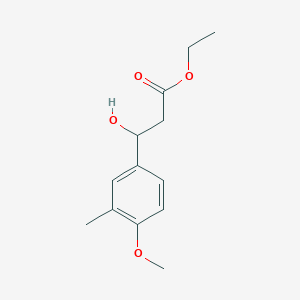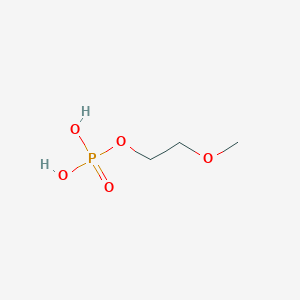
Methyl 3-amino-4-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-vinylbenzoate: is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a vinyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of Methyl 4-vinylbenzoate: One common method involves the amination of methyl 4-vinylbenzoate. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced at the 3-position of the aromatic ring.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Industrial Production Methods: Industrial production methods for methyl 3-amino-4-vinylbenzoate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-amino-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-amino-4-vinylbenzoate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. It is also employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of amino and vinyl groups with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as photoresponsive polymers and conductive materials .
Wirkmechanismus
The mechanism of action of methyl 3-amino-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the vinyl group can undergo polymerization and other reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-vinylbenzoate: This compound is similar in structure but lacks the amino group at the 3-position.
Methyl 4-amino-3-methylbenzoate: This compound has a methyl group at the 3-position instead of a vinyl group.
Uniqueness: Methyl 3-amino-4-vinylbenzoate is unique due to the presence of both an amino group and a vinyl group on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 3-amino-4-ethenylbenzoate |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h3-6H,1,11H2,2H3 |
InChI-Schlüssel |
BTPIUNFXRAHCCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)

